3-{[(tert-butoxy)carbonyl]amino}thietane-3-carboxylic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}thietane-3-carboxylic acid is a heterocyclic sulfur-containing compound. The compound’s molecular formula is C9H15NO4S, and it has a molecular weight of 233.3 g/mol.
Mechanism of Action
Target of Action
It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid . Amino acids play crucial roles in various biological processes, including protein synthesis, enzyme function, and cell signaling.
Mode of Action
The compound interacts with its targets by serving as a building block in peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the amino group during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions after the desired peptide bond formation .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of dipeptides, which are the building blocks of proteins . Proteins, in turn, are involved in numerous biological processes, including cell structure, function, and regulation.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific peptide or protein that it helps synthesize. As a building block in peptide synthesis, it could contribute to the formation of proteins that have various functions in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, the removal of the Boc protecting group requires acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The Boc group is introduced using tert-butyl esters, which are widely used in synthetic organic chemistry .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced waste. The use of flow microreactors in industrial production ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}thietane-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thietane ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the thietane form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted thietane derivatives with various functional groups.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is the reduced thietane ring.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}thietane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a protecting group in peptide synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}thietane-3-carboxylic acid 1,1-dioxide: This compound is a sulfone derivative with similar structural features but different reactivity and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amino group but differ in the core structure and functional properties.
Uniqueness
This compound is unique due to its heterocyclic thietane ring, which imparts distinct chemical and biological properties. The presence of the sulfur atom in the ring enhances its reactivity and potential for forming diverse chemical interactions.
Properties
CAS No. |
1934545-06-8 |
---|---|
Molecular Formula |
C9H15NO4S |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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